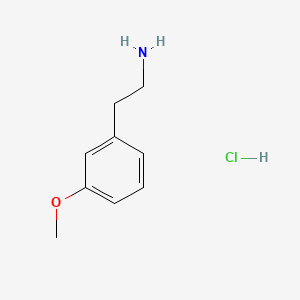
3-Methoxyphenethylamine HCl
Cat. No. B1595461
Key on ui cas rn:
2039-54-5
M. Wt: 187.66 g/mol
InChI Key: KDRBQDYHPKRFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04767769
Procedure details


Borane dimethyl sulphide (45 ml) was added dropwise to a stirred solution of 3-methoxyphenylacetonitrile (32.4 g) in dry tetrahydrofuran (150 ml) under nitrogen. The solution was heated under reflux for 2 hours and was then cooled to 0° C. The solution was stirred under nitrogen at 0° C. as water (74 ml) was added, followed by concentrated hydrochloric acid (149 ml) dropwise over 1 hour. The cloudy solution was heated on a steam bath for 4 hours and then allowed to cool to room temperature. The suspension was diluted with 5N hydrochloric acid (30 ml) and the acidic mixture was washed with ether then basified with 5N sodium hydroxide and extracted with ether. The extracts were washed with water, dried and evaporated to yield a residue which was dissolved in dry ether (50 ml). A saturated solution of hydrogen chloride in ethanol (30 ml) was added followed by more dry ether (150 ml) and the mixture was cooled to 0° C. to yield 2-(3-methoxyphenyl)ethylamine hydrochloride (m.p. 121°-123° C.). The hydrochloride (27.3 g) was dissolved in 5N sodium hydroxide (100 ml) and extracted with ether. The extracts were washed with water (50 ml) and dried. The solvent was removed by evaporation to give the free base.










Identifiers


|
REACTION_CXSMILES
|
CSC.B.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]#[N:15])[CH:10]=[CH:11][CH:12]=1.O.[ClH:17]>O1CCCC1.CCOCC.C(O)C>[ClH:17].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][CH2:14][NH2:15])[CH:10]=[CH:11][CH:12]=1 |f:0.1,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSC.B
|
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)CC#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
74 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
149 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The cloudy solution was heated on a steam bath for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the acidic mixture was washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a residue which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 0° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC=1C=C(C=CC1)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
